2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
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Overview
Description
2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzoyl chloride with 4-(imidazo[1,2-a]pyridin-2-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatographic techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- 2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)propionamide
- 2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide
Uniqueness
What sets 2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide apart from similar compounds is its specific substitution pattern and the presence of the imidazo[1,2-a]pyridine moiety. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H13Cl2N3O |
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Molecular Weight |
382.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
InChI |
InChI=1S/C20H13Cl2N3O/c21-14-6-9-16(17(22)11-14)20(26)23-15-7-4-13(5-8-15)18-12-25-10-2-1-3-19(25)24-18/h1-12H,(H,23,26) |
InChI Key |
RWYWEOOMKWIZIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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